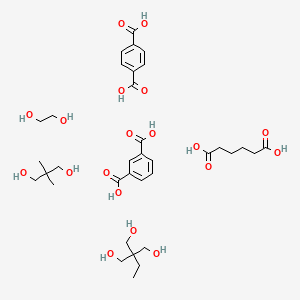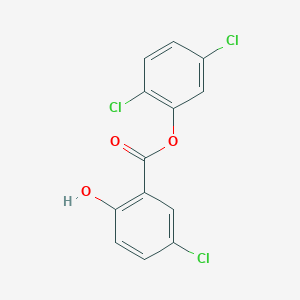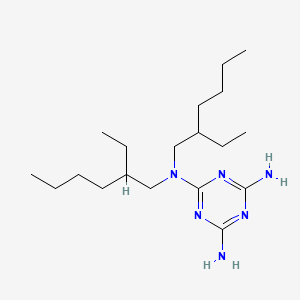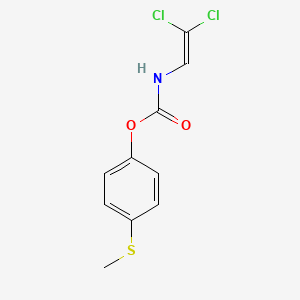
4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a 2,2-dichloroethenyl carbamate moiety. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate typically involves the reaction of 4-(methylsulfanyl)phenol with 2,2-dichloroethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted carbamates
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate moiety can inhibit enzymes by carbamoylating the active site, leading to the disruption of normal enzymatic functions. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)carbamate
- 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)urea
- 4-(Methylsulfanyl)phenyl (2,2-dichloroethenyl)thiocarbamate
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88310-40-1 |
|---|---|
Molekularformel |
C10H9Cl2NO2S |
Molekulargewicht |
278.15 g/mol |
IUPAC-Name |
(4-methylsulfanylphenyl) N-(2,2-dichloroethenyl)carbamate |
InChI |
InChI=1S/C10H9Cl2NO2S/c1-16-8-4-2-7(3-5-8)15-10(14)13-6-9(11)12/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
AMHHXBCYXRMWLF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)OC(=O)NC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


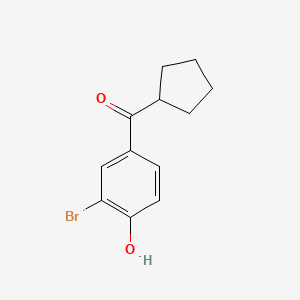
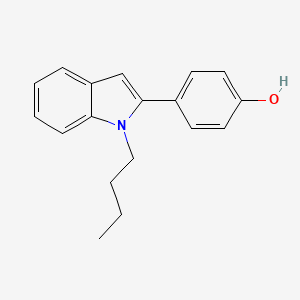
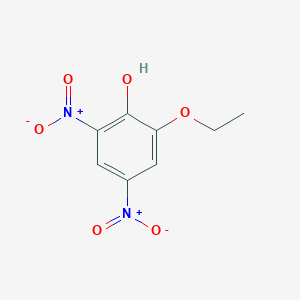
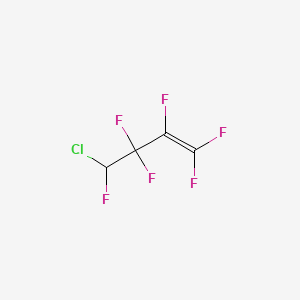

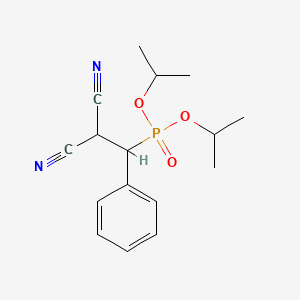
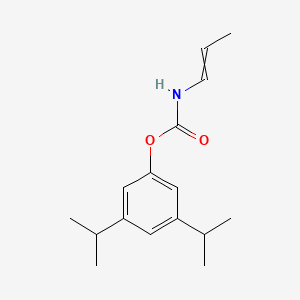

![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
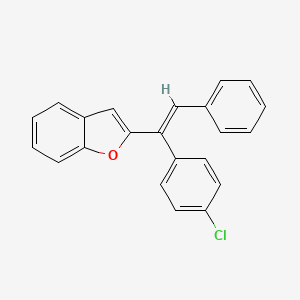
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
